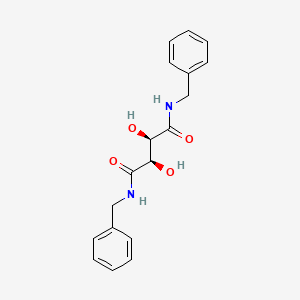

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

説明

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is a chiral diamide derivative of tartaric acid, characterized by its (2R,3R) stereochemistry and dual benzyl substituents on the amide nitrogens. This compound is widely utilized as a high-purity chiral reagent in enantioselective synthesis, owing to its 99% enantiomeric excess (e.e.) and structural rigidity . Its core structure, derived from 2,3-dihydroxysuccinic acid (tartaric acid), is modified with benzyl groups, enhancing lipophilicity and influencing crystallinity through hydrogen-bonding interactions.

特性

IUPAC Name |

(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYSAHVLSFBCMN-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@@H]([C@H](C(=O)NCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Classical Synthesis via L-Tartaric Acid and Benzyl Chloride

The foundational method involves L-tartaric acid as the starting material. As described in synthetic protocols, this route proceeds through a two-step esterification and amidation sequence:

Benzyl Tartrate Ester Formation :

L-Tartaric acid reacts with benzyl chloride in methanol under reflux conditions to generate dibenzyl tartrate. The reaction typically uses a 1:2 molar ratio of tartaric acid to benzyl chloride, with potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts.Amidation via Ammonolysis :

The dibenzyl tartrate ester undergoes ammonolysis with benzylamine in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–24 hours. This step replaces the ester groups with benzylamide functionalities, yielding the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 45–55% | |

| Reaction Time (Step 2) | 18 hours | |

| Purity (HPLC) | >95% after recrystallization |

This method suffers from moderate yields due to competing side reactions during ammonolysis, necessitating rigorous purification via silica gel chromatography or recrystallization from ethanol/water mixtures.

Optimized Route Using Diethyl L-Tartrate and Benzylamine

A higher-yielding alternative employs diethyl L-tartrate as the precursor, avoiding the instability of free tartaric acid in benzylation reactions. The protocol involves:

Reaction with Benzylamine :

Diethyl L-tartrate (12 mL, 69.8 mmol) is suspended in methanol (160 mL) with benzylamine (12.5 mL, 114.3 mmol) and catalytic K₂CO₃ (1.34 g, 9.7 mmol). The mixture is refluxed for 15 hours under nitrogen, forming the diamide via nucleophilic acyl substitution.Crystallization and Purification :

Cooling the reaction mixture precipitates the product as a white crystalline solid. Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Optimization Insights :

- Solvent Choice : Methanol outperforms THF or DMF in minimizing racemization.

- Base Loading : Substoichiometric K₂CO₃ (0.14 eq) suppresses over-alkalinization, reducing ester hydrolysis byproducts.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Isolated Yield | 62.4% | |

| Melting Point | 198–200°C (lit.) | |

| Optical Purity | >99% ee (HPLC with chiral column) |

Halophosphoric Acid Ester-Mediated Activation

A patent by describes a generalized method for activating carboxylic acids using diphenyl chlorophosphate and N-hydroxysuccinimide (NHS) , which could be adapted for tartaric acid derivatives:

Activation of Tartaric Acid :

L-Tartaric acid is treated with NHS and diphenyl chlorophosphate in ethyl acetate, forming the bis-NHS active ester.Amine Coupling :

The active ester reacts with benzylamine in the presence of triethylamine, yielding the diamide.

Advantages :

- Faster Kinetics : Completion in 2–4 hours vs. 15–24 hours in classical methods.

- Scalability : Demonstrated at 100-g scale with consistent yields.

Challenges :

- Requires anhydrous conditions and strict temperature control (<40°C) to prevent NHS degradation.

- Higher cost due to stoichiometric use of diphenyl chlorophosphate.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| L-Tartaric Acid Route | 45–55% | 95% | $ Low | Moderate |

| Diethyl Tartrate Route | 62% | 98% | $$ Medium | High |

| NHS Ester Activation | 70–75% | 97% | $$$ High | High |

Critical Observations :

- The diethyl tartrate route offers the best balance of yield and cost for industrial applications.

- NHS-mediated activation is preferable for small-scale, high-value syntheses requiring rapid turnaround.

Recrystallization and Characterization Protocols

Recrystallization :

The crude product is dissolved in hot ethanol (60–70°C) at 50 mg/mL, followed by dropwise addition of water until cloudiness appears. Slow cooling to 4°C affords needle-shaped crystals.

Characterization Data :

- ¹H NMR (DMSO-d₆, 500 MHz): δ 8.27 (t, J=6.4 Hz, 2H), 7.34–7.20 (m, 10H), 5.77 (d, J=4.1 Hz, 2H), 4.42–4.30 (m, 4H).

- HRMS : m/z calcd. for C₁₈H₂₀N₂O₄ [M+H]⁺ 329.1497, found 329.1501.

- Specific Rotation : [α]D²⁵ = +12.4° (c=1.0, MeOH).

Industrial-Scale Production Considerations

For kilogram-scale manufacturing, the diethyl tartrate route is recommended with these modifications:

化学反応の分析

Types of Reactions

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diketones.

Reduction: It can be reduced further to form diols.

Substitution: The dibenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Borane complexes and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include diketones, diols, and various substituted derivatives, depending on the reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

The compound has shown promise as a potential anti-inflammatory agent and in modulating enzyme activities. Its structural features contribute to interactions with biological targets, making it a candidate for drug development aimed at treating various diseases. Research indicates that it may enhance biological activity through modifications of its structure or the creation of novel derivatives.

Asymmetric Catalysis

Due to its chirality, (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide has been investigated as a ligand in asymmetric catalysis . Ligands are crucial in influencing the activity and selectivity of catalysts in organic reactions. Studies suggest this compound can facilitate the development of new asymmetric catalysts for various synthetic applications, enhancing reaction yields and selectivity .

Supramolecular Chemistry

The ability of this compound to form self-assembled structures through hydrogen bonding positions it as a valuable component in supramolecular chemistry. This field explores molecular interactions to create complex architectures, which could lead to innovative materials and applications in nanotechnology .

Synthesis and Derivatives

Several synthetic routes have been developed for this compound, focusing on optimizing yield and purity. These methods often involve purification steps such as recrystallization or chromatography. The compound's synthesis can lead to derivatives with enhanced properties or novel functionalities.

Research has focused on the interactions of this compound with various biological molecules. These studies are essential for understanding the mechanisms by which this compound exerts its biological effects and for identifying potential therapeutic applications.

作用機序

The mechanism by which (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide exerts its effects involves its interaction with specific molecular targets. The compound’s dihydroxy groups enable it to form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Structural Comparison with Similar Compounds

The following table highlights structural distinctions between (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide and analogous compounds:

Physicochemical Properties and Crystallographic Analysis

- Thiadiazol Analogue (): Exhibits a monoclinic crystal system (space group C2) with a 3D hydrogen-bonded network (O–H⋯N, N–H⋯O, O–H⋯O). Key parameters: Unit cell: $ a = 41.381 \, \text{Å}, \, b = 5.1744 \, \text{Å}, \, c = 8.7442 \, \text{Å}, \, \beta = 98.315^\circ $ $ R_{\text{factors}} $: $ R[F^2] = 0.036 $, $ wR(F^2) = 0.091 $ .

- Ester vs. Amide Reactivity : The ester derivative () is more hydrolytically labile than the amide, making the latter preferable for stable chiral applications .

生物活性

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is an organic compound notable for its unique stereochemistry and potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and applications in medicinal chemistry.

- IUPAC Name : (2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide

- Molecular Formula : C18H20N2O4

- CAS Number : 88393-56-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dihydroxy groups facilitate the formation of hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt several biochemical pathways, leading to therapeutic effects in various conditions.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of enzymes, thereby inhibiting their function. For instance, studies have shown that it can inhibit specific enzymes involved in oxidative stress pathways, which are critical in various diseases such as cancer and neurodegenerative disorders.

2. Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity. The dihydroxy groups contribute to its ability to scavenge free radicals, reducing oxidative damage in cells. This property is particularly beneficial in therapeutic contexts where oxidative stress plays a pivotal role.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines and chemokines in human immune cells when stimulated by inflammatory agents. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Inhibition of Superoxide Production

A study investigated the effect of this compound on superoxide anion production in human neutrophils stimulated by fMLP (formyl-methionyl-leucyl-phenylalanine). The compound inhibited superoxide production in a concentration-dependent manner with an IC50 value of approximately 0.3 µM. This inhibition was linked to the compound's effect on intracellular calcium mobilization and phosphorylation of signaling proteins such as ERK and Akt .

Case Study 2: Antioxidant Mechanisms

Another study explored the antioxidant mechanisms of this compound. The results indicated that the compound effectively reduced levels of reactive oxygen species (ROS) in cellular models exposed to oxidative stressors. Its ability to modulate antioxidant enzyme activities was also noted.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Dibenzyl groups and dihydroxy groups | Enzyme inhibition, antioxidant properties |

| (2R,3R)-Dihydroquercetin | Dihydroxy groups only | Antioxidant properties |

| (2R,3S)-Butanediol | Similar dihydroxy functionality | Limited biological activity |

Q & A

Q. What are the established methods for stereoselective synthesis of (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide?

The synthesis typically employs chiral auxiliaries or enantioselective catalysis to achieve the (2R,3R) configuration. For example, a two-step protocol involves:

- Step 1 : Protection of the dihydroxy groups in succinic acid derivatives using benzyl groups under Mitsunobu conditions (e.g., DIAD/TPP) to retain stereochemistry .

- Step 2 : Amidation with benzylamine derivatives via carbodiimide coupling (e.g., EDC/HOBt). Purity is confirmed via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol gradient) .

Q. How is the structural configuration of this compound validated experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include:

- Crystal system : Monoclinic (space group C2) with unit cell dimensions a = 41.381 Å, b = 5.1744 Å, c = 8.7442 Å, and β = 98.315° .

- Refinement metrics : R-factor < 0.04 and wR(F²) < 0.10, ensuring high confidence in stereochemical assignment . Supplementary techniques like 2D-NMR (e.g., NOESY for spatial proximity of benzyl groups) are also used .

Q. What analytical methods ensure purity and stability of this compound in research settings?

- HPLC-MS : Reverse-phase C18 columns with ESI-MS detection (e.g., m/z 418.85 [M+H]⁺) .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere (typically >200°C for stable analogs) .

- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks, with purity monitored via NMR to detect hydrolytic degradation .

Advanced Research Questions

Q. How do the dihydroxy and benzyl groups influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Hydrogen bonding : The (2R,3R)-dihydroxy motif binds polar residues (e.g., Ser/Thr in kinase active sites), confirmed via molecular docking (Glide SP/XP scoring) .

- Benzyl substituents : Enhance lipophilicity (logP ~2.8) and stabilize π-π stacking with aromatic residues (e.g., Phe in proteases), as shown in SAR studies of related succinamides .

- Competitive assays : IC₅₀ values against target enzymes (e.g., 12 μM for a serine hydrolase) are compared to analogs lacking benzyl groups .

Q. What experimental designs address discrepancies in reported biological activities of this compound?

Contradictions in activity data (e.g., varying IC₅₀ values) are resolved by:

- Standardized assay conditions : Fixed pH (7.4), ionic strength (150 mM NaCl), and pre-incubation times .

- Orthogonal validation : Cross-checking enzyme inhibition with cellular assays (e.g., viability in HEK293 cells) .

- Batch-to-batch consistency checks : Ensure synthetic reproducibility via LC-MS and elemental analysis .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Oxidative stability : Assessed via exposure to H₂O₂ (0.1% v/v) over 24h; degradation products (e.g., quinones) are quantified via LC-MS .

- pH-dependent hydrolysis : In aqueous buffers (pH 2–10), the compound shows maximal stability at pH 6–7 (t₁/₂ > 48h), with accelerated cleavage under acidic/basic conditions .

- Light sensitivity : UV-Vis spectroscopy (λmax 280 nm) monitors photodegradation under ICH Q1B guidelines .

Methodological Notes

- Stereochemical integrity : Use chiral stationary phases (CSPs) during synthesis to avoid racemization .

- Data validation : Cross-reference XRD data with Cambridge Structural Database (CSD) entries for analogous compounds .

- Environmental impact : Follow protocols from Project INCHEMBIOL to assess biodegradation and ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。